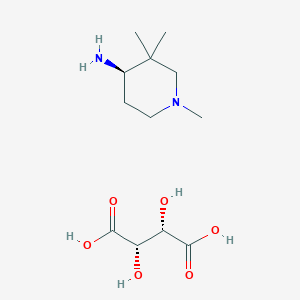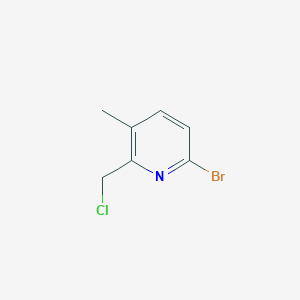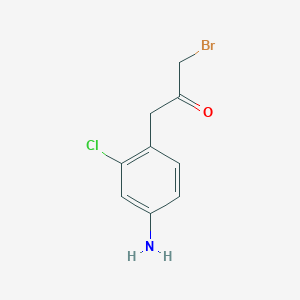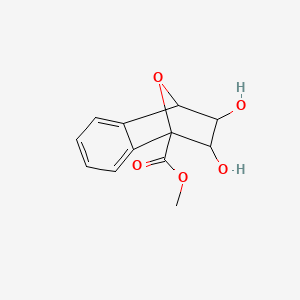
2-Fluoro-5-iodo-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-methylbenzaldehyde typically involves the iodination of 2-Fluoro-3-methylbenzaldehyde. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to meet the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-iodo-3-methylbenzoic acid.
Reduction: 2-Fluoro-5-iodo-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-iodo-3-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-methylbenzaldehyde depends on its specific application. In drug development, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-iodo-5-methylbenzaldehyde: Similar structure but with different positioning of the iodine atom.
2-Fluoro-5-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
2-Fluoro-5-methylbenzaldehyde: Lacks the iodine atom.
Uniqueness
2-Fluoro-5-iodo-3-methylbenzaldehyde is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the benzaldehyde core. This unique arrangement imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 |
InChI Key |
YQAIFYDLCCOTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




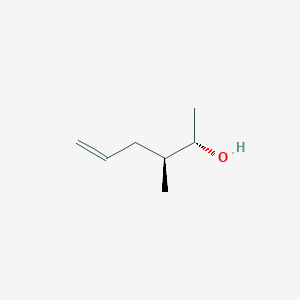


![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)

